
3-(1H-indol-3-yl)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)piperazine-2,5-dione is a heterocyclic compound that features both an indole and a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the piperazine ring is often found in various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)piperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the Ugi reaction, a multicomponent reaction that allows for the rapid construction of complex molecules. In this reaction, an indole derivative, an isocyanide, an aldehyde, and a carboxylic acid are combined to form the desired product under mild conditions .
Another method involves the cyclization of an indole-containing precursor with a suitable diamine under acidic or basic conditions. This approach often requires the use of protecting groups to ensure selective formation of the piperazine-2,5-dione ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions due to their efficiency and high atom economy. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-indol-3-yl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The piperazine ring can be reduced to form piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
3-(1H-indol-3-yl)piperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3-(1H-indol-3-yl)piperazine-2,5-dione involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors, including serotonin receptors, which play a role in mood regulation and other central nervous system functions. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione: This compound features two indole rings and has been studied for its anticancer properties.
Tryptamine-piperazine-2,5-dione conjugates: These compounds have shown potential as anticancer agents and are synthesized using similar multicomponent reactions.
Uniqueness
3-(1H-indol-3-yl)piperazine-2,5-dione is unique due to its specific combination of an indole and a piperazine ring, which imparts distinct biological activities and chemical reactivity. This combination allows for versatile modifications and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H11N3O2 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H11N3O2/c16-10-6-14-12(17)11(15-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,11,13H,6H2,(H,14,17)(H,15,16) |
Clé InChI |
QGDRHNMWPZMCNW-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(C(=O)N1)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


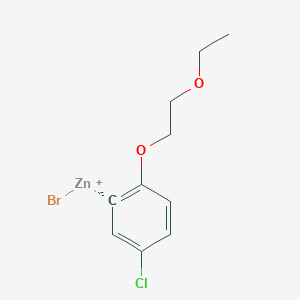
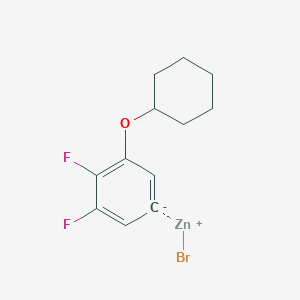
![2-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14882036.png)

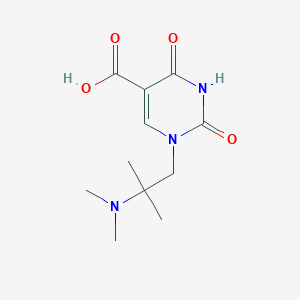
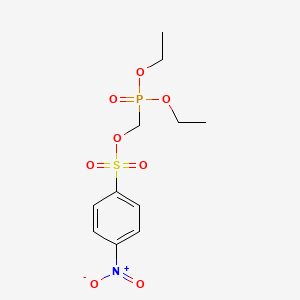


![8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B14882062.png)
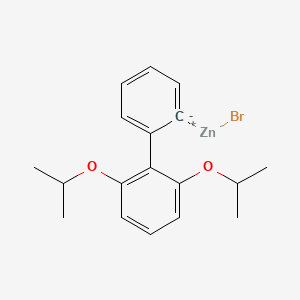

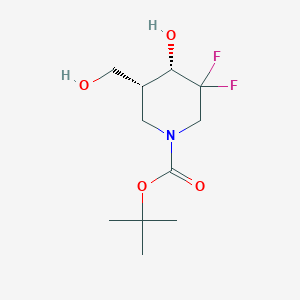
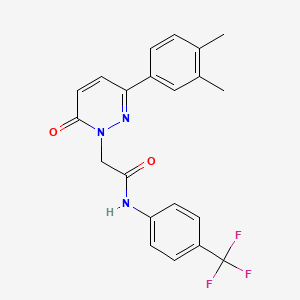
![1-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(3-chlorophenyl)urea](/img/structure/B14882090.png)
